molecular formula C17H16N2O2 B11184969 N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide

N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide

Cat. No.: B11184969
M. Wt: 280.32 g/mol
InChI Key: HIUFKRMATOGHNE-TYUKPDHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of benzohydrazide and contains a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-3-(2-methoxyphenyl)-2-propenoyl]benzohydrazide
  • N’-[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the propenylidene linkage

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]benzamide

InChI

InChI=1S/C17H16N2O2/c1-21-16-12-6-5-8-14(16)11-7-13-18-19-17(20)15-9-3-2-4-10-15/h2-13H,1H3,(H,19,20)/b11-7+,18-13+

InChI Key

HIUFKRMATOGHNE-TYUKPDHWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.